molecular formula C10H12O2 B085829 2-Benzyl-1,3-dioxolane CAS No. 101-49-5

2-Benzyl-1,3-dioxolane

Cat. No. B085829
CAS RN: 101-49-5
M. Wt: 164.2 g/mol
InChI Key: SSZACLYPEFCREM-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Benzyl-1,3-dioxolane and its derivatives are synthesized through various routes, emphasizing the control over stereochemistry. One notable method involves the synthesis from dimethyl-L-tartrate and benzophenone, showcasing the compound's conformational preferences influenced by OH⋯Ph interactions (Irurre et al., 1992). Another approach for synthesizing dioxolane nucleosides, potent antiviral and anticancer agents, highlights the challenges in controlling the stereochemistry of the dioxolane ring (Janes et al., 1999).

Molecular Structure Analysis

The molecular structure of 2-Benzyl-1,3-dioxolane derivatives has been a subject of study, revealing preferred conformations and intramolecular interactions. Structural studies using X-ray and IR spectroscopy have provided insight into these conformations and their effects on the compound's properties (Irurre et al., 1992).

Chemical Reactions and Properties

The reactivity of 2-Benzyl-1,3-dioxolane includes its participation in various chemical reactions, such as bromination, dichlorocarbene addition, and epoxidation, demonstrating the compound's versatility (Kerimov, 2001). These reactions expand the utility of 2-Benzyl-1,3-dioxolane in synthetic chemistry, offering pathways to a wide range of functionalized molecules.

Physical Properties Analysis

The physical properties of 2-Benzyl-1,3-dioxolane derivatives, such as solubility, melting points, and boiling points, are influenced by the molecular structure and substituents. The synthesis and characterization of these compounds provide valuable information on their physical behavior, which is essential for their application in various fields (Coskun et al., 1998).

Chemical Properties Analysis

The chemical properties of 2-Benzyl-1,3-dioxolane, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, have been extensively studied. These properties are critical for the compound's application in organic synthesis and material science. Investigations into the polymerization of dioxolane derivatives shed light on the mechanisms and outcomes of these processes, contributing to the development of new materials (Jang & Gong, 1999).

Scientific Research Applications

Polymer Science

2-Benzyl-1,3-dioxolane is used in the cationic ring-opening polymerization .

Application Summary

In this process, 2-Benzyl-1,3-dioxolane acts as a monomer that can be polymerized to form a polymer. The polymerization process involves the opening of the ring structure of the monomer, which allows it to react with other monomers to form a long chain or a polymer .

Method of Application

The method involves the use of a catalyst to initiate the polymerization process. The catalyst, usually a strong acid, donates a proton to the monomer, which causes the ring to open and form a reactive species. This reactive species can then react with other monomers to form the polymer .

Results or Outcomes

The result of this process is the formation of a polymer. The properties of the polymer can be controlled by adjusting the conditions of the polymerization process, such as the temperature, the concentration of the monomer, and the type of catalyst used .

Protective Groups in Organic Synthesis

2-Benzyl-1,3-dioxolane can be used as a protective group in organic synthesis .

Application Summary

In organic synthesis, protecting groups are used to temporarily mask reactive groups to prevent unwanted reactions. 2-Benzyl-1,3-dioxolane can be used as a protective group for carbonyl compounds .

Method of Application

The protection of carbonyl compounds can be achieved by reacting them with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The resulting 1,3-dioxolane can then be used in further reactions without the risk of unwanted reactions involving the carbonyl group .

Results or Outcomes

The result of this process is a protected carbonyl compound that can be used in further reactions. The protective group can be removed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .

Stereoselective Ring-Opening Polymerization

2-Benzyl-1,3-dioxolane can be used in the stereoselective ring-opening polymerization .

Application Summary

In this process, 2-Benzyl-1,3-dioxolane acts as a monomer that can be polymerized to form a polymer. The polymerization process involves the opening of the ring structure of the monomer, which allows it to react with other monomers to form a long chain or a polymer .

Method of Application

The method involves the use of a zinc alkoxide initiator, which allows for highly efficient ring-opening polymerization of enantiopure 5-methyl-1,3-dioxolane-2,4-dione (LacOCA), 5-benzyl-1,3-dioxolane-2,4-dio .

Results or Outcomes

The result of this process is the formation of a polymer. The properties of the polymer can be controlled by adjusting the conditions of the polymerization process, such as the temperature, the concentration of the monomer, and the type of catalyst used .

Safety And Hazards

2-Benzyl-1,3-dioxolane is moderately toxic by ingestion and skin contact . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

2-benzyl-1,3-dioxolane
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InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZACLYPEFCREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059230
Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,3-dioxolane

CAS RN

101-49-5
Record name 2-Benzyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Record name 2-Benzyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Record name 1,3-Dioxolane, 2-(phenylmethyl)-
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Record name 2-benzyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
I Kondolff, H Doucet, M Santelli - Synlett, 2004 - thieme-connect.com
Through the use of [PdCl (C 3 H 5)] 2/cis, cis, cis-1, 2, 3, 4-tetrakis (diphenylphosphinomethyl) cyclopentane as a catalyst, a range of aryl bromides undergo Heck reaction with …
Number of citations: 14 www.thieme-connect.com
WG Lloyd, BJ Luberoff - The Journal of Organic Chemistry, 1969 - ACS Publications
In the course of another investigation a solution of acrylonitrile in ethanediol was warmed to 80 in the presence of dissolved palladous and cupric chlorides. Analysis showed the …
Number of citations: 117 pubs.acs.org
O OO - Progress in Heterocyclic Chemistry: A Critical Review …, 2016 - books.google.com
(22)(25) Coºl as) generation and addition reactions of chiral tartrate derived dioxolanyl radical (20) have been described [93T4589]. Reaction of (21) with amines to give oxazolidinones …
Number of citations: 0 books.google.com
I Kondolff, H Doucet, M Santelli - 2006 - Wiley Online Library
A range of aryl bromides undergo Heck reaction with ethylene glycol vinyl ether, in the presence of [PdCl(C 3 H 5 )] 2 /cis,cis,cis‐1,2,3,4‐tetrakis[(diphenylphosphanyl)methyl]…
G Davies, J McGregor - Acs Omega, 2021 - ACS Publications
The synthesis of magnetic iron–carbon composites (Fe/C) from waste avocado seeds via hydrothermal carbonization (HTC) has been demonstrated for the first time. These materials …
Number of citations: 6 pubs.acs.org
ON HO, R OH - Late-Stage Fluorination of Bioactive Molecules …, 2018 - books.google.com
The fluorination of ethylbenzene gives product in 65% yield of 1-phenyl-1-fluoroethane. Isopropylbenzene affords 2-phenyl-2-fluoropropane in 37% yield, whereas toluene gives …
Number of citations: 0 books.google.com
K Maruyama, A Kanazawa, S Aoshima - Macromolecules, 2022 - ACS Publications
The effects of the structural difference of cyclic acetals were investigated in the cationic copolymerization with vinyl monomers via the concurrent vinyl-addition and ring-opening …
Number of citations: 7 pubs.acs.org
F Zhang, DQ Xu, SP Luo, BY Liu… - Journal of Chemical …, 2004 - journals.sagepub.com
The acetalisation of aldehydes with diols to corresponding 1,3-dioxolanes has been accomplished using ionic liquids as catalyst and reaction media. In the reaction process the removal …
Number of citations: 8 journals.sagepub.com
P Müller, P Nury, G Bernardinelli - European Journal of Organic …, 2001 - Wiley Online Library
Benzaldehyde dimethylacetal (1) and 2‐aryl‐1,3‐dioxolanes 5 react with organolithium reagents 2 in the presence of chiral ligands such as sparteine (3), 1‐alkoxy‐2‐aminoethanes, or …
PG Gassman, SJ Burns, KB Pfister - The Journal of Organic …, 1993 - ACS Publications
0 Details regarding the preparation of the reactants may be found in the Experimental Section. 6 Trimethylsilyl trifluoromethanesulfonate. 0 NJV-Diisopropylethylamine. d The reaction …
Number of citations: 96 pubs.acs.org

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